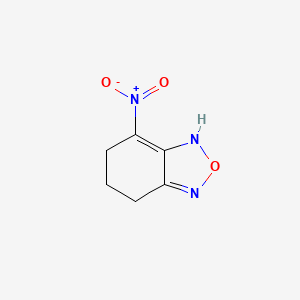![molecular formula C9H8Br2N4O B11049957 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound with the molecular formula C9H6Br2N4O It is known for its unique structure, which includes bromine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of the triazole moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The triazole ring can be introduced through a subsequent reaction involving triazole precursors and appropriate catalysts to facilitate the formation of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and triazole ring play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-(bromomethyl)phenol: Similar structure but lacks the triazole ring.
2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol: Similar structure with slight variations in the triazole moiety.
2,4-dibromo-6-[(4H-1,2,4-triazol-4-yl)amino]phenol: Similar structure but with different substituents on the triazole ring.
Uniqueness
2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the presence of both bromine atoms and a triazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8Br2N4O |
|---|---|
Molecular Weight |
347.99 g/mol |
IUPAC Name |
2,4-dibromo-6-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H8Br2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2 |
InChI Key |
CBZHYMQOCJDUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CNN2C=NN=C2)O)Br)Br |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)

![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide](/img/structure/B11049892.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)
![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)
![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)

![4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11049937.png)
![3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049942.png)
![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
